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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Medicinal chemistry RORγ modulation Chemical biology probes

Researchers conducting N-sulfonamide tetrahydroquinoline benzamide SAR studies face limited access to the 2,4-dimethoxy regioisomer, which hinders comprehensive target engagement analysis. CAS 941882-69-5 addresses this gap with its distinct 2,4-dimethoxybenzamide substitution pattern, enabling parallel SAR alongside 2,6- and 3,5-dimethoxy analogs for nuclear receptor targets such as RORγ. • Unique 2,4-dimethoxy vector absent from common patent-based analog sets • Computed drug-like properties (MW 390.5, XLogP 2.2, 5 rotatable bonds) consistent with lead-like criteria • Exact mass 390.1249 g/mol supports LC-MS/HPLC method development & purity assessment

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 941882-69-5
Cat. No. B2815514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
CAS941882-69-5
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC
InChIInChI=1S/C19H22N2O5S/c1-25-15-7-8-16(18(12-15)26-2)19(22)20-14-6-9-17-13(11-14)5-4-10-21(17)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
InChIKeyVAPGUYQNSVIQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941882-69-5: Core Identity and Procurement


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide (CAS 941882-69-5) is a synthetic small-molecule belonging to the N‑sulfonamide tetrahydroquinoline benzamide class. Its structure features a 1,2,3,4‑tetrahydroquinoline core substituted at the 1‑position with a methanesulfonyl group and at the 6‑position with a 2,4‑dimethoxybenzamide moiety . The compound has a molecular formula of C₁₉H₂₂N₂O₅S, an exact mass of 390.1249 g/mol, and contains 27 heavy atoms with a computed complexity score of 620 . Physicochemical property data remain limited in the public domain; density and boiling point are not reported in major compendia . This compound is catalogued by several chemical suppliers and database aggregators as a research-grade screening compound, though no primary pharmacological or industrial application data have been published in peer-reviewed literature as of the knowledge cutoff.

Research-grade screening compound — no published biological annotation; procurement requires de novo characterization planning
SAR probe candidate — distinct 2,4-dimethoxy substitution pattern not found in existing pharmacological datasets
Structural uniqueness context — N-1 methanesulfonyl + C-6 2,4-dimethoxybenzamide combination absent from patent exemplar biological data

Why Analogs Cannot Substitute Without Data


The N‑sulfonamide tetrahydroquinoline benzamide chemotype encompasses a structurally diverse set of compounds in which the N‑1 sulfonyl substituent and the benzamide ring substitution pattern can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. While the core scaffold is shared across multiple patent families targeting RORγ and related nuclear receptors, each specific substitution vector confers distinct conformational preferences, hydrogen‑bonding capacity, and lipophilicity that cannot be assumed transferable [2]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with uncharacterized or divergent biological activity. The following evidence sections examine what quantitative differentiation data are publicly available for CAS 941882-69-5 relative to its closest structural analogs.

Scaffold similarity Shared tetrahydroquinoline sulfonamide core does not imply comparable target engagement — N-1 substituent and benzamide regioisomer can shift binding profiles
Positional isomer 2,4-dimethoxy vs. 2,6- or 3,5-dimethoxy regioisomers may alter hydrogen-bonding geometry and lipophilicity; functional equivalence should not be assumed
Data gap No head-to-head biological comparison exists; substitution based on nearest structural analog introduces uncharacterized activity risk

Differentiation Evidence vs. Structural Analogs


Methanesulfonyl and 2,4-Dimethoxy Substitution Pattern

CAS 941882-69-5 occupies an under‑represented combination of substitution vectors within the N‑sulfonamide tetrahydroquinoline benzamide chemotype. The methanesulfonyl group at the N‑1 position is the smallest alkyl sulfonamide in this series, and the 2,4‑dimethoxy substitution on the benzamide ring contrasts with the more commonly reported 2,6‑dimethoxy, 3,4‑dimethoxy, or 3,5‑dimethoxy regioisomers found in patent exemplars [1]. A substructure search against the PubChem patent‑linked compound corpus and the ChEMBL database confirms that no compound simultaneously bearing a methanesulfonyl at N‑1 and a 2,4‑dimethoxybenzamide at C‑6 appears in any published pharmacological dataset as of the search date. This structural uniqueness means no head‑to‑head biological data exist to permit quantitative activity comparison. Procurement value therefore derives from the compound's potential as a novel tool for exploring structure–activity relationships (SAR) in systems where the dimethoxy positional isomer affects target binding.

Substitution Pattern
Class-level inference
N-1 methanesulfonyl + C-6 2,4-dimethoxy — unique combination vs. common benzenesulfonyl / 2,6- or 3,5-dimethoxy patent exemplars
Supports SAR positional isomer studies; no quantitative comparison data available
Substructure database mining only — no pharmacological assay located
Medicinal chemistry RORγ modulation Chemical biology probes

Computed Complexity and H-Bonding Profile

Computed molecular properties place CAS 941882-69-5 (molecular complexity 620, hydrogen‑bond acceptor count 6, rotatable bond count 5) in a distinct region of drug‑like chemical space compared to closely related analogs. For example, the 3,4‑dimethoxy positional isomer (CAS not available) and the 2,6‑dimethoxy regioisomer (CAS not identified) have identical molecular formula and weight but differ in predicted dipole moment, polar surface area distribution, and intramolecular hydrogen‑bonding potential due to altered methoxy group orientation [1]. These differences can influence solubility, permeability, and protein‑binding without altering the molecular formula. Without direct comparative solubility or permeability data for CAS 941882-69-5, quantitative differentiation cannot be asserted; however, the computed property set establishes a distinct starting point for formulation and assay development.

Computed Properties
Class-level inference
Complexity 620 · HBA 6 · RotB 5
Context-dependent; may guide solvent selection for assay development
Computed only — no experimental solubility or permeability data
Drug-likeness Physicochemical profiling Compound library design

Absence of Biological Activity Data

A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem BioAssay for CAS 941882-69-5 and its IUPAC synonyms returned no entries containing quantitative biochemical or cellular activity data (IC₅₀, EC₅₀, Kd, % inhibition, or selectivity indices) as of the search date. This contrasts with several in‑class N‑benzenesulfonyl tetrahydroquinoline benzamide analogs reported in the Lycera patent family, where RORγ inverse agonism (EC₅₀ values ranging from ~50 nM to >10 µM) and IL‑17 suppression data have been disclosed [1]. The complete absence of pharmacological data for CAS 941882-69-5 means that any claim of biological activity, selectivity, or therapeutic relevance would be entirely unsubstantiated. Procurement must therefore be understood as acquiring an uncharacterized screening compound, not a validated probe.

Biological Data
Data to verify
0 published assay results across PubMed, ChEMBL, BindingDB, PubChem BioAssay
Requires complete de novo characterization before any application
Contrasts with in-class patent compounds reporting RORγ EC₅₀ data
Biological characterization Procurement risk assessment Hit triage

Application Scenarios Based on Evidence


SAR Probe for Positional Isomer Effects

Given its distinct 2,4‑dimethoxybenzamide substitution pattern relative to the more common 2,6‑ and 3,5‑dimethoxy regioisomers found in patent literature, CAS 941882-69-5 can serve as a structural probe in parallel SAR studies. When tested alongside the 2,6‑dimethoxy and 3,5‑dimethoxy analogs in RORγ biochemical or cell‑based assays, the resulting data would reveal the contribution of methoxy group position to target engagement [1]. This application is contingent on the user generating the comparative data, as none exist publicly.

Diversity Library for Nuclear Receptor Targets

The compound's structural uniqueness within the N‑sulfonamide tetrahydroquinoline chemotype makes it suitable for inclusion in diversity‑oriented screening libraries aimed at nuclear receptor targets (RORγ, RORα, LXR, FXR). Its computed drug‑like properties (MW 390.5, 6 H‑bond acceptors, 5 rotatable bonds) are consistent with lead‑like criteria , and its uncharacterized status offers potential for discovering novel ligand–receptor interactions.

Analytical Reference Standard for Quantification

The well‑defined molecular structure and availability from multiple chemical suppliers support the use of CAS 941882-69-5 as an analytical reference standard for LC‑MS or HPLC method development. Its exact mass (390.1249 g/mol) and characteristic fragmentation pattern can serve as a benchmark for quantifying related tetrahydroquinoline benzamide analogs in reaction monitoring or purity assessment workflows .

Docking and Pharmacophore Model Validation

The uncharacterized biological profile of CAS 941882-69-5 makes it a suitable test case for prospective computational predictions. Its structure can be docked into RORγ ligand‑binding domain crystal structures (PDB entries available for the Lycera chemotype) to predict binding mode and affinity, with subsequent experimental validation providing a rigorous test of computational model accuracy [1].

Application
Selection Property
Validation Focus
SAR positional isomer studies
2,4-dimethoxy substitution pattern uniqueness
Comparative SAR with 2,6- and 3,5-dimethoxy regioisomers
Diversity screening library inclusion
Chemotype novelty within N-sulfonamide tetrahydroquinoline series
Primary screening hit confirmation against nuclear receptor targets
Analytical reference standard
Well-defined exact mass and fragmentation pattern
LC-MS method development and purity assessment workflows
Computational model validation
Uncharacterized profile suitable for prospective docking predictions
RORγ ligand-binding domain docking with experimental follow-up
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